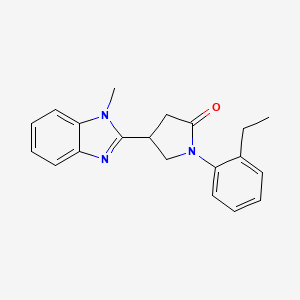

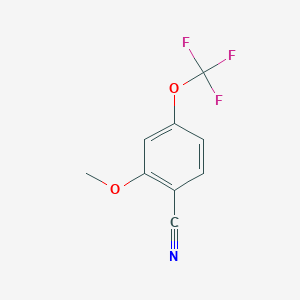

2-ethoxy-N-(5-hydroxy-3-phenylpentyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(5-hydroxy-3-phenylpentyl)-1-naphthamide is a synthetic compound that likely belongs to the class of naphthamide derivatives. While the specific compound is not directly mentioned in the provided papers, it can be inferred that it is structurally related to the 2-hydroxy-1-naphthoic acid derivatives discussed in the research. These compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxy-1-naphthoic acid derivatives, has been achieved through oxidative cyclization of esters or amines with high-valent metal salts like manganese(III) acetate or cerium(IV) ammonium nitrate . Another method involves a four-step sequence including Z-selective olefination, dioxolenone cleavage, and oxidative cyclization . These methods could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to incorporate the ethoxy and phenylpentyl groups.

Molecular Structure Analysis

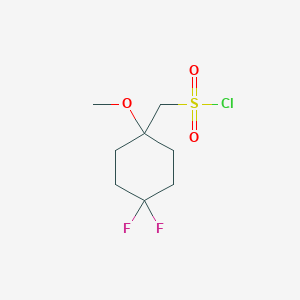

The molecular structure of this compound would consist of a naphthamide core with an ethoxy group at the 2-position and a 5-hydroxy-3-phenylpentyl group attached to the nitrogen atom of the amide. The synthesis papers provide insights into the molecular structures of similar compounds, which often involve complex aromatic systems with multiple functional groups that can affect the compound's reactivity and physical properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthamide derivatives typically include oxidative cyclization and may involve Michael addition reactions, as seen in the synthesis of related compounds . The oxy-Michael addition reaction described in paper could be relevant to the synthesis of this compound, particularly in the introduction of the ethoxy group.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, related compounds exhibit properties influenced by their functional groups and molecular structure. For instance, the presence of hydroxy groups and aromatic systems can impact the solubility, acidity, and potential for intermolecular interactions such as hydrogen bonding . The ethoxy group may contribute to the lipophilicity of the compound, which is an important consideration in drug design.

Scientific Research Applications

Gas Chromatography-Mass Spectrometry Analysis

Research has developed efficient extraction procedures and gas chromatography-mass spectrometry (GC-MS) methods for detecting metabolites in urine from individuals suspected of using certain compounds, demonstrating the application of analytical techniques in forensic science and toxicology (Emerson et al., 2013).

Reactivity and Structural Elucidation

A study on the reactivity of an amino acid chemosensor with ethanol, focusing on a novel ethoxy derivative, highlights the importance of structural elucidation through single crystal XRD and DFT calculations. This research contributes to understanding the influence of crystal packing and geometrical dimensions on optical properties, applicable in the field of chemosensors and materials science (Varghese et al., 2017).

Synthesis and Characterization of Fluorescent Analogs

The synthesis and characterization of fluorescent analogs of haptens, through a method devised for direct reaction with amines and amino acids, showcase the application in biochemistry for monitoring cellular compartments of different pH. This approach is instrumental in developing fluorescent markers for biological studies (Kóczán et al., 2001).

Study on Metabolic Pathways

Investigations into the metabolic pathways of certain compounds, such as the ring cleavage product of 1-hydroxy-2-naphthoate, offer insights into environmental biodegradation and microbial metabolism, aiding in understanding the ecological impact and potential bioremediation applications (Adachi et al., 1999).

properties

IUPAC Name |

2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c1-2-28-22-13-12-20-10-6-7-11-21(20)23(22)24(27)25-16-14-19(15-17-26)18-8-4-3-5-9-18/h3-13,19,26H,2,14-17H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCKFAQOBNYFNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC(CCO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)